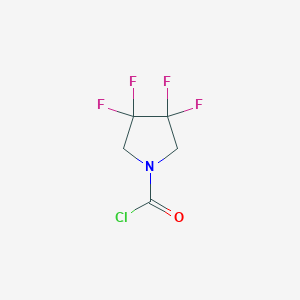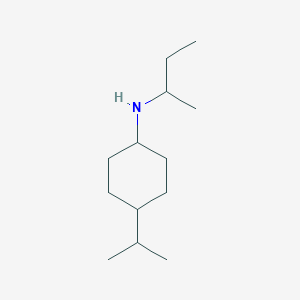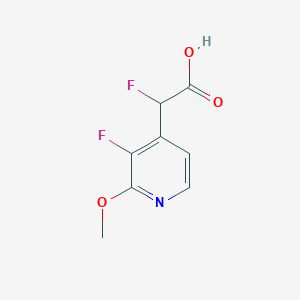
2-(5-Cyanopyridin-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Cyanopyridin-3-yl)butanoic acid is an organic compound with the molecular formula C10H10N2O2 It features a pyridine ring substituted with a cyano group at the 5-position and a butanoic acid moiety at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanopyridin-3-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically involves the coupling of a halopyridine with a boronic acid derivative under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogen-metal exchange, borylation, and subsequent coupling reactions .
化学反応の分析
Types of Reactions
2-(5-Cyanopyridin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The pyridine ring can undergo substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like organolithium or Grignard reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
2-(5-Cyanopyridin-3-yl)butanoic acid has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and as a precursor for biologically active molecules.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-(5-Cyanopyridin-3-yl)butanoic acid depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
4-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)butanoic acid: A pyrrole alkaloid with similar structural features.
Pinacol boronic esters: Valuable building blocks in organic synthesis with similar functional group transformations.
Uniqueness
2-(5-Cyanopyridin-3-yl)butanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of both a cyano group and a butanoic acid moiety
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
2-(5-cyanopyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(10(13)14)8-3-7(4-11)5-12-6-8/h3,5-6,9H,2H2,1H3,(H,13,14) |
InChIキー |
RFGZXBKNNCINDE-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CN=CC(=C1)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


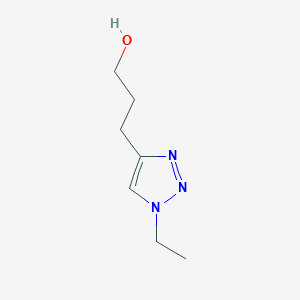
![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
![4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072732.png)
![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)
![3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13072745.png)
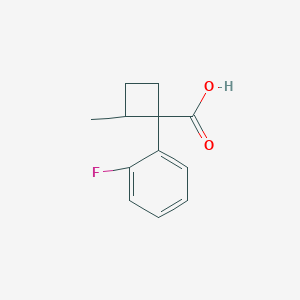

![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)

![6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B13072791.png)

